molecular formula C14H10O4 B600341 1,8-Dihydroxy-3-methylxanthone CAS No. 106738-02-7

1,8-Dihydroxy-3-methylxanthone

Cat. No.: B600341
CAS No.: 106738-02-7
M. Wt: 242.23
Attention: For research use only. Not for human or veterinary use.
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Description

1,8-Dihydroxy-3-methylxanthone is a xanthone derivative of significant interest in natural product and biomedical research. This compound is recognized for its notable free radical scavenging properties, making it a valuable chemical entity for studies focused on oxidative stress . Research indicates that xanthones as a chemical class exhibit potent antioxidant activities, which are often attributed to their ability to scavenge reactive species and activate key enzymatic antioxidants . The specific structure of this compound, featuring hydroxyl groups, is consistent with compounds that demonstrate a strong capacity to neutralize free radicals, a mechanism that is crucial for investigating cellular protection against oxidative damage . This reagent provides researchers with a high-quality standard for exploring the mechanisms of action of natural antioxidants, for use in in vitro assay development, and for studying the structure-activity relationships of bioactive polyketides. This compound is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

106738-02-7

Molecular Formula

C14H10O4

Molecular Weight

242.23

Synonyms

1,8-Dihydroxy-3-methyl-xanthen-9-one (6CI)

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

  • Antioxidant Activity
    • Xanthones, including 1,8-dihydroxy-3-methylxanthone, exhibit strong antioxidant properties. They can scavenge free radicals, thereby reducing oxidative stress in biological systems. This activity is crucial for developing therapeutic agents aimed at combating oxidative stress-related diseases such as cancer and cardiovascular disorders .
  • Antimicrobial Properties
    • Research indicates that this compound possesses notable antimicrobial activity against various pathogens. For instance, it has shown effectiveness against bacteria and fungi, making it a candidate for developing new antimicrobial agents . The mechanism often involves disrupting the microbial cell membrane or inhibiting essential metabolic pathways.
  • Anticancer Potential
    • This compound has demonstrated cytotoxic effects against several cancer cell lines. Studies have reported IC50 values indicating significant inhibitory effects on cell proliferation in various cancers, including lung and breast cancer. The compound's ability to induce apoptosis (programmed cell death) in cancer cells is a critical area of ongoing research .
  • Anti-inflammatory Effects
    • The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators. This activity suggests its potential use in treating inflammatory diseases such as arthritis and inflammatory bowel disease .
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may have neuroprotective effects, which could be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its antioxidant properties contribute to protecting neuronal cells from oxidative damage .

Agricultural Applications

  • Pesticidal Activity
    • This xanthone has been evaluated for its insecticidal properties against agricultural pests. It has shown efficacy in controlling pest populations while being less harmful to beneficial insects, indicating its potential as a natural pesticide .
  • Plant Growth Regulation
    • Some studies suggest that xanthones can act as growth regulators in plants, enhancing growth and resistance to environmental stressors. This application could be significant for sustainable agriculture practices .

Material Science Applications

  • Dyeing and Pigmentation
    • Xanthones are also explored for their use as natural dyes due to their vibrant colors and stability. This compound can be utilized in textiles and food industries as a natural colorant .
  • Nanotechnology
    • The incorporation of xanthones into nanomaterials is being researched for creating novel materials with enhanced properties, such as improved mechanical strength or antimicrobial surfaces .

Data Tables

Application AreaSpecific ActivityReference
PharmacologyAntioxidant
Antimicrobial
Anticancer
Anti-inflammatory
AgriculturePesticidal activity
Plant growth regulation
Material ScienceNatural dyeing
Nanotechnology applications

Case Studies

Case Study 1: Anticancer Activity Evaluation
In vitro studies on this compound demonstrated its cytotoxicity against human lung cancer cell lines (A549). The compound induced apoptosis at concentrations that were non-toxic to normal cells, highlighting its potential for targeted cancer therapy.

Case Study 2: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of this xanthone against several strains of bacteria and fungi using disc diffusion methods. Results indicated significant inhibition zones compared to control groups, suggesting its viability as a natural antimicrobial agent.

Case Study 3: Agricultural Application
Field trials assessing the efficacy of this compound as a natural pesticide showed a reduction in pest populations by up to 70% without adversely affecting non-target species. This study supports its application in organic farming practices.

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 1,8-dihydroxy-3-methylxanthone lies in its hydroxylation at C1/C8 and methylation at C3. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Natural Source
This compound -OH (C1, C8), -CH₃ (C3) C₁₄H₁₀O₄ 258.23 Lichen mycobionts
1,7-Dihydroxy-3-methylxanthone -OH (C1, C7), -CH₃ (C3) C₁₄H₁₀O₄ 258.23 Cassia occidentalis, fungi
1,8-Dihydroxy-3,6-dimethoxyxanthone -OH (C1, C8), -OCH₃ (C3, C6) C₁₅H₁₂O₆ 288.25 Diploschistes spp.
1,5,8-Trihydroxy-3-methylxanthone -OH (C1, C5, C8), -CH₃ (C3) C₁₄H₁₀O₅ 274.23 Lichen mycobionts

Key Observations :

  • Substituent Position : The shift of hydroxyl groups (e.g., C7 in 1,7-dihydroxy-3-methylxanthone vs. C8 in the target compound) significantly alters polarity and hydrogen-bonding capacity .
  • Methoxy vs. Methyl Groups : Methoxy-substituted analogs (e.g., 1,8-dihydroxy-3,6-dimethoxyxanthone) exhibit increased lipophilicity (LogP ~2.5–3.0) compared to methylated derivatives (LogP ~1.8–2.2) .
Spectroscopic Properties

UV-Vis spectral data highlights substituent effects:

Compound λmax (nm) in MeOH Notable Shifts with Reagents (e.g., AlCl₃)
This compound Not reported Presumed bathochromic shift due to chelation
6,8-Dihydroxy-3,7-dimethoxyxanthone 216, 261, 300, 360 Hypsochromic shift under acidic conditions
1,7-Dihydroxy-3-methylxanthone Not reported Unique fluorescence due to C7 hydroxyl

Preparation Methods

Classical Acid-Catalyzed Condensation

The most widely documented method involves the condensation of 6-hydroxysalicylic acid with 3,5-dihydroxytoluene under acidic conditions. Phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MSA) serve as dual catalysts, facilitating dehydration and cyclization. The reaction proceeds via a Friedel-Crafts acylation mechanism, forming the xanthone core through intramolecular esterification.

Key Conditions :

  • Molar Ratio : 1:1 stoichiometry of 6-hydroxysalicylic acid to 3,5-dihydroxytoluene.

  • Temperature : 120–140°C under nitrogen atmosphere.

  • Catalyst Loading : 10–15% w/w P₂O₅ and 5% MSA.

  • Yield : 45–55% after recrystallization from ethanol.

This method’s limitation lies in the formation of regioisomers, necessitating chromatographic purification to isolate this compound.

Lewis Acid-Mediated Demethylation of O-Methyl Precursors

A patent-pending approach adapts demethylation strategies used for γ-mangostin synthesis. O-Methylated xanthones, such as 1,8-dimethoxy-3-methylxanthone, are treated with Lewis acids (e.g., AlCl₃ or BBr₃) in chlorinated solvents (1,2-dichloroethane) to selectively remove methyl groups.

Optimized Protocol :

  • Substrate Preparation : O-Methyl xanthone (10 g) dissolved in 1,2-dichloroethane (200 mL).

  • Demethylation : Add AlCl₃ (3 equiv.) and NaI (0.1 equiv.) at 80°C for 2 hours.

  • Workup : Quench with ice-cold 3N HCl, extract with ethyl acetate, and dry over Na₂SO₄.

  • Purification : Silica gel chromatography (hexane:ethyl acetate = 3:1) yields 70–75% pure product.

This method achieves higher regioselectivity compared to acid-catalyzed routes but requires stringent control of Lewis acid stoichiometry to prevent over-demethylation.

Biosynthetic Pathways in Plant Systems

Shikimate Pathway-Derived Intermediates

In Gentianaceae and Hypericaceae species, this compound arises from 2,3′,4,6-tetrahydroxybenzophenone, a key intermediate synthesized via the shikimate pathway. Enzymatic hydroxylation and methylation steps, catalyzed by cytochrome P450 monooxygenases (CYP81AA1/2) and O-methyltransferases, introduce the methyl group at C-3.

Notable Features :

  • Precursors : L-Phenylalanine and shikimic acid.

  • Key Enzymes : Benzophenone synthase (BPS) and xanthone 6-hydroxylase (X6H).

  • Yield in Plants : 0.2–0.5% dry weight in Rhododendron spp..

While biosynthetic routes offer eco-friendly alternatives, low yields and complex extraction protocols limit industrial applicability.

Industrial-Scale Production and Optimization

Solvent and Catalyst Screening

Comparative studies highlight 1,2-dichloroethane as the optimal solvent for demethylation due to its high dielectric constant (ε = 10.4) and compatibility with AlCl₃. Substituting AlCl₃ with boron trifluoride (BF₃) reduces side reactions but increases costs by 30%.

Table 1: Catalyst Efficiency in Demethylation

CatalystSolventTemperature (°C)Yield (%)Purity (%)
AlCl₃1,2-Dichloroethane807295
BBr₃Dichloromethane256598
ZnCl₂Toluene1105890

Crystallization and Purification Techniques

Analytical Characterization

Spectroscopic Identification

  • IR : Broad peak at 3200–3500 cm⁻¹ (OH), 1650 cm⁻¹ (C=O).

  • MS : m/z 242.23 [M+H]⁺, consistent with molecular formula C₁₄H₁₀O₄ .

Q & A

Q. How is 1,8-Dihydroxy-3-methylxanthone isolated from natural sources, and what purification techniques are recommended?

  • Methodological Answer : The compound is typically isolated via solvent extraction (e.g., methanol or ethanol) followed by chromatographic separation. Column chromatography using silica gel or Sephadex LH-20 is effective for purification. HPLC (retention index: 48) can further refine purity, as demonstrated in lichen-derived xanthones . Polar solvents like ethyl acetate and methanol gradients are recommended for elution.

Q. What spectroscopic and chromatographic methods are used to confirm the structure of this compound?

  • Methodological Answer : Structural elucidation relies on:
  • NMR Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HMBC) NMR to assign hydroxyl, methoxy, and methyl groups .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular formula confirmation. Key fragments include m/z 288 (M⁺), 259, and 245, consistent with xanthone backbone cleavage .
  • HPLC-UV : Retention time and UV-Vis profiles (e.g., λmax at 254 nm) aid in comparative analysis with known standards .

Q. What in vitro pharmacological screening approaches are applicable for preliminary bioactivity assessment?

  • Methodological Answer : Standard cytotoxicity assays against tumor cell lines (e.g., LoVo, HL-60) using MTT or SRB protocols. IC₅₀ values are calculated after 48–72 hours of exposure. Positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1%) are critical for validation .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and scalability?

  • Methodological Answer :
  • Catalyst Selection : Ionic liquids (e.g., [Et₃NH][HSO₄]) or Brønsted acids enhance condensation reactions between aldehyde and dimedone precursors .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 2 hours) and improves atom economy .
  • Yield Optimization :
CatalystSolventTemperatureYield (%)
[Et₃NH][HSO₄]Solvent-free80°C92
H₂SO₄EthanolReflux78

Q. What computational strategies are used to predict ADMET properties of this compound?

  • Methodological Answer :
  • LogP/LogD : Calculated via software like MarvinSuite or ACD/Labs. Experimental LogP values for analogous xanthones range from 2.3–3.1, indicating moderate lipophilicity .
  • CYP450 Inhibition : Molecular docking (AutoDock Vina) assesses interactions with CYP2D6/3A4 isoforms.
  • Blood-Brain Barrier (BBB) Penetration : Predictors like SwissADME estimate low BBB permeability (QPPR descriptors) due to high polar surface area (>80 Ų) .

Q. How should researchers address contradictions in pharmacological data, such as varying cytotoxicity across cell lines?

  • Methodological Answer :
  • Data Triangulation : Cross-validate results using orthogonal assays (e.g., apoptosis markers via flow cytometry alongside cytotoxicity data) .
  • Meta-Analysis : Compare findings with structurally similar xanthones (e.g., 1,7-dihydroxy derivatives) to identify structure-activity trends .
  • Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance. Report confidence intervals and effect sizes to contextualize variability .

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